
4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with a 4-(4,4-dimethoxy-2-oxobutoxy) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4,4-dimethoxy-2-oxobutyric acid under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the benzaldehyde reacts with the carboxylic acid group of the 4,4-dimethoxy-2-oxobutyric acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-(4,4-Dimethoxy-2-oxobutoxy)benzoic acid.
Reduction: Formation of 4-(4,4-Dimethoxy-2-oxobutoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzaldehyde: Similar structure but lacks the 4-(4,4-dimethoxy-2-oxobutoxy) group.
3,4-Dimethoxybenzaldehyde: Similar structure with methoxy groups at different positions on the benzene ring.
2,4-Dihydroxybenzaldehyde: Similar structure with hydroxyl groups instead of methoxy groups.
Uniqueness
4-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is unique due to the presence of the 4-(4,4-dimethoxy-2-oxobutoxy) group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
89868-66-6 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
4-(4,4-dimethoxy-2-oxobutoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O5/c1-16-13(17-2)7-11(15)9-18-12-5-3-10(8-14)4-6-12/h3-6,8,13H,7,9H2,1-2H3 |
Clé InChI |
NHJFMPFSYYTPFW-UHFFFAOYSA-N |
SMILES canonique |
COC(CC(=O)COC1=CC=C(C=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


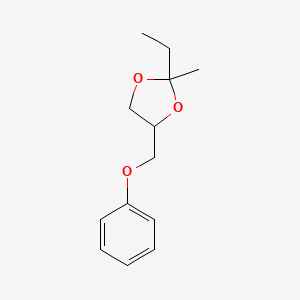
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
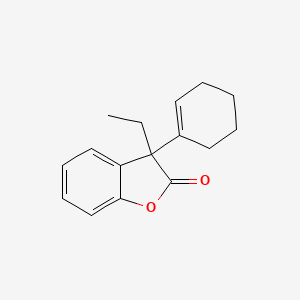
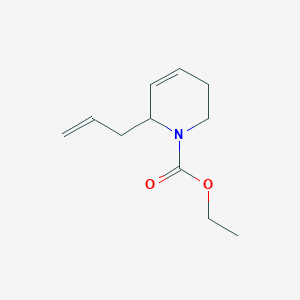
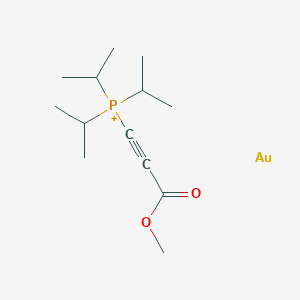


![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
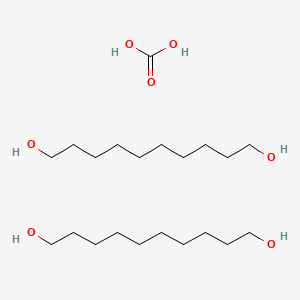
![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)

![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)

